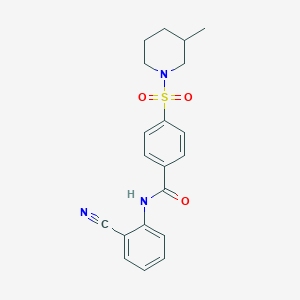

N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Description

N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a sulfonyl group linked to a 3-methylpiperidine moiety and a 2-cyanophenyl substitution. The sulfonamide group and piperidine ring may enhance solubility and target-binding affinity, while the cyano group could influence electronic properties and metabolic stability .

Properties

IUPAC Name |

N-(2-cyanophenyl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-15-5-4-12-23(14-15)27(25,26)18-10-8-16(9-11-18)20(24)22-19-7-3-2-6-17(19)13-21/h2-3,6-11,15H,4-5,12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSKQTZGVJQLBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core benzamide structure, followed by the introduction of the sulfonyl and piperidinyl groups. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: Researchers may study the biological activity of the compound, investigating its potential as a drug candidate or its interactions with biological macromolecules.

Medicine: The compound may have therapeutic potential, particularly in the treatment of diseases where sulfonylbenzamides have shown efficacy.

Industry: In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide Derivatives

The benzamide scaffold is common in medicinal chemistry. Key comparisons include:

Example 53 () :

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

- Structural Differences : Replaces the sulfonyl-piperidine group with a pyrazolo-pyrimidine-chromene system and an isopropylamide.

- Functional Impact : The fluorinated chromene and pyrimidine groups enhance DNA intercalation and kinase inhibition, as seen in its anticancer activity .

Imidazole Derivatives () :

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide : Features an imidazole ring instead of sulfonyl-piperidine.

- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide :

Triazole-Benzamide () :

(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide

- Structural Differences: Incorporates a triazole-dibenzylamino group instead of sulfonyl-piperidine.

- Synthesis: Achieved 50% yield under copper-catalyzed click chemistry, suggesting that bulky substituents (e.g., dibenzylamino) may complicate synthesis compared to the target compound’s simpler sulfonamide linkage .

Data Table: Key Properties of Analogous Compounds

Research Findings and Implications

- Sulfonamide vs. Imidazole : Sulfonamide-containing compounds (e.g., ) often show higher kinase affinity, while imidazole derivatives () excel in antimicrobial activity due to metal coordination .

- Substituent Effects: The 2-cyanophenyl group in the target compound may confer metabolic stability via electron-withdrawing effects, contrasting with the fluorophenyl groups in , which enhance lipophilicity .

- Synthesis Challenges : Piperidine-sulfonyl linkages (target compound) likely require milder conditions than triazole derivatives (), which demand copper catalysis .

Biological Activity

N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, identified by its CAS number 1251562-34-1, is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic uses, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a cyanophenyl group , a methylpiperidinyl group , and a sulfonamide moiety , which contribute to its unique biological properties. The molecular formula is with a molecular weight of 414.5 g/mol. The structural complexity suggests diverse interactions within biological systems.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Enzyme Inhibition : Compounds in this class often inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses.

- Receptor Binding : The sulfonamide group may facilitate binding to various receptors, influencing cellular signaling pathways related to inflammation and pain.

- Nitric Oxide Modulation : Similar compounds have been shown to modulate nitric oxide levels, which play a role in vasodilation and immune response.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These findings align with studies on related compounds that have shown similar effects in reducing edema in animal models.

| Study | Model | Dose | Effect |

|---|---|---|---|

| Study A | CFA-induced paw edema | 100 mg/kg | Significant reduction in edema at 2–6 hours |

| Study B | Zymosan-induced peritonitis | 5, 10, 50 mg/kg | Reduction in leukocyte migration by up to 90.5% |

Antitumor Activity

Preliminary studies suggest potential antitumor activity for this compound. In vitro tests have indicated that the compound can induce apoptosis in cancer cell lines through both extrinsic and intrinsic pathways. This suggests a dual mechanism where the compound not only inhibits tumor growth but also promotes programmed cell death.

Case Studies and Research Findings

- Case Study on Inflammatory Diseases : A study focusing on the anti-inflammatory properties of similar compounds found that they effectively reduced the synthesis of pro-inflammatory mediators in macrophages, supporting the hypothesis that this compound may have comparable effects .

- Molecular Docking Studies : Computational studies involving molecular docking have shown favorable interactions between this compound and key inflammatory mediators such as LT-A4-H and PDE4B, indicating its potential as an effective therapeutic agent for inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-cyanophenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving sulfonylation and amidation. For example:

- Sulfonylation : React 4-chlorosulfonylbenzoyl chloride with 3-methylpiperidine under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature) to form the sulfonamide intermediate .

- Amidation : Couple the intermediate with 2-cyanophenylamine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMF or THF .

- Purification : Employ reverse-phase chromatography (e.g., methanol/water gradients with 0.1% formic acid) to isolate the final product, achieving yields of ~27–61% .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra in CDCl to confirm substituent positions. Key signals include aromatic protons (δ 7.5–8.0 ppm) and piperidinyl methyl groups (δ 1.0–1.5 ppm) .

- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Crystallography : If single crystals are obtained, X-ray diffraction can resolve the 3D structure, as demonstrated in analogous sulfonamide derivatives .

Q. What preliminary biological assays are recommended to assess its activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based or radiometric assays at varying concentrations (1 nM–10 µM) .

- Cellular Viability : Test in cancer cell lines (e.g., glioblastoma, breast cancer) via MTT or ATP-luciferase assays, with IC calculations .

- Metabolic Stability : Use liver microsomes (human/rat) to evaluate CYP450-mediated degradation, monitoring parent compound loss via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Lipophilicity Modifications : Introduce trifluoromethyl or methoxy groups to enhance metabolic stability, as seen in analogues with improved half-lives .

- Piperidinyl Substituents : Compare 3-methylpiperidine with bulkier groups (e.g., 4-benzylpiperidine) to assess steric effects on target binding .

- Cyanophenyl Bioisosteres : Replace the 2-cyanophenyl group with pyridyl or thiophenyl moieties to modulate solubility and target affinity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal Assays : Validate anti-cancer activity using both in vitro (e.g., apoptosis markers like caspase-3 cleavage) and in vivo models (e.g., xenograft tumors) to confirm mechanism .

- Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., Bcl-2 family proteins) .

- Data Normalization : Control for batch-to-batch variability in compound purity (e.g., HPLC >98%) and cell line authentication .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking Simulations : Use Schrödinger or AutoDock to predict binding poses in target proteins (e.g., Bcl-2, kinases) and identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .

- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-protein complexes and identify flexible regions for optimization .

- QSAR Models : Train models on datasets of analogous benzamides to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.